Cas no 103546-10-7 (3-(2-Nitrophenoxy)propan-1-amine)

3-(2-Nitrophenoxy)propan-1-amine is a nitrophenoxy-substituted amine compound with potential applications in organic synthesis and pharmaceutical research. Its structure features a nitro group adjacent to a phenoxy linker, providing reactivity for further functionalization, such as reduction to the corresponding aniline derivative. The propan-1-amine moiety offers a flexible spacer, enhancing solubility and facilitating conjugation in chemical modifications. This compound may serve as an intermediate in the development of bioactive molecules or specialty chemicals. Its well-defined molecular structure allows for precise control in synthetic pathways, making it a valuable reagent for researchers exploring novel heterocyclic or pharmacologically active compounds.
3-(2-Nitrophenoxy)propan-1-amine structure
103546-10-7 structure
Product Name:3-(2-Nitrophenoxy)propan-1-amine
CAS No:103546-10-7
MF:C9H12N2O3
MW:196.203182220459
MDL:MFCD09923513
CID:1005306
PubChem ID:5276874
Update Time:2025-05-28

3-(2-Nitrophenoxy)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Nitrophenoxy)propan-1-amine
    • 3-(2-Nitrophenoxy)propylamine
    • 3-(2-nitrophenoxy)-1-Propanamine
    • 1-(3-AMINOPROPOXY)-2-NITROBENZENE
    • 3-(2-nitrophenoxy)-1-propylamine
    • 3-(2-nitrophenoxy)-propylamine
    • AB1001092
    • AC1NQPK8
    • PubChem19196
    • 103546-10-7
    • AC2769
    • MFCD09923513
    • CS-0269464
    • OWYFLIFPPODJGL-UHFFFAOYSA-N
    • AKOS009164472
    • SCHEMBL10113297
    • DB-059020
    • CHEMBL3302436
    • EN300-1858904
    • SY008313
    • DTXSID90415003
    • MDL: MFCD09923513
    • Inchi: 1S/C9H12N2O3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7,10H2
    • InChI Key: OWYFLIFPPODJGL-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1[N+](=O)[O-])CCCN

Computed Properties

  • Exact Mass: 196.08500
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • PSA: 81.07000
  • LogP: 2.54590

3-(2-Nitrophenoxy)propan-1-amine Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3-(2-Nitrophenoxy)propan-1-amine Pricemore >>

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3-(2-Nitrophenoxy)propan-1-amine Production Method

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